Cas no 105799-70-0 (4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester)

4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid, 8-fluoro-, ethyl ester is a fluorinated heterocyclic compound featuring a fused thienobenzopyran scaffold. The presence of the fluorine substituent at the 8-position enhances its electronic properties, making it a valuable intermediate in medicinal chemistry and material science. The ethyl ester group improves solubility and facilitates further derivatization. This compound is particularly useful in the synthesis of biologically active molecules, including potential pharmacophores for therapeutic applications. Its rigid polycyclic structure contributes to stability, while the functional groups allow for selective modifications, enabling tailored applications in drug discovery and organic synthesis.
4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester structure
105799-70-0 structure
Product name:4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester
CAS No:105799-70-0
MF:C14H11FO3S
MW:278.298746347427
CID:126844
PubChem ID:24879489

4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester
    • Ethyl 8-fluoro-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate
    • ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate
    • ETHYL 8-FLUORO-4H-(1)-BENZOPYRANO(4 3-B&
    • SCHEMBL989464
    • Ethyl 8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylate
    • Ethyl 8-fluoro-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate, 97%
    • DTXSID60404388
    • J-001482
    • 105799-70-0
    • AK-820/40908137
    • DB-351645
    • MDL: MFCD03070538
    • Inchi: 1S/C14H11FO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3
    • InChI Key: RJJIHFVEBLDZCR-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CC2COC3C=CC(=CC=3C1=2)F

Computed Properties

  • Exact Mass: 278.04100
  • Monoisotopic Mass: 278.04129354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 63.8Ų
  • XLogP3: 3.5

Experimental Properties

  • Color/Form: solid
  • Density: 1.356
  • Melting Point: 106-110 °C (lit.)
  • Boiling Point: 444.6°C at 760 mmHg
  • Flash Point: 222.7°C
  • Refractive Index: 1.599
  • PSA: 63.77000
  • LogP: 3.62330
  • Solubility: Not determined

4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Term:WGK Germany 3

4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AE16545-5g
Ethyl 8-Fluoro-4H-Thieno[3,2-c]Chromene-2-Carboxylate
105799-70-0 97%
5g
$414.00 2024-04-20
A2B Chem LLC
AE16545-1g
Ethyl 8-Fluoro-4H-Thieno[3,2-c]Chromene-2-Carboxylate
105799-70-0 97%
1g
$174.00 2024-04-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
555738-1G
4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester
105799-70-0 97%
1G
¥666.06 2022-02-24
SHENG KE LU SI SHENG WU JI SHU
sc-228058-1 g
Ethyl 8-fluoro-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate,
105799-70-0
1g
¥496.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-228058-1g
Ethyl 8-fluoro-4H-[1]-benzopyrano[4,3-b]thiophene-2-carboxylate,
105799-70-0
1g
¥496.00 2023-09-05
A2B Chem LLC
AE16545-25g
Ethyl 8-Fluoro-4H-Thieno[3,2-c]Chromene-2-Carboxylate
105799-70-0 97%
25g
$1147.00 2024-04-20

Additional information on 4H-Thieno[3,2-c][1]benzopyran-2-carboxylicacid, 8-fluoro-, ethyl ester

Introduction to CAS No. 105799-70-0: 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic Acid, 8-fluoro-, Ethyl Ester

The compound CAS No. 105799-70-0, also known as 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid, 8-fluoro-, ethyl ester, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of thienobenzopyrans, which are fused heterocyclic systems combining thiophene and benzopyran moieties. The 8-fluoro substitution introduces additional electronic and steric effects, making this compound particularly interesting for various applications in drug discovery and materials science.

Recent studies have highlighted the potential of thienobenzopyran derivatives in the development of novel pharmaceutical agents. For instance, researchers have explored the antioxidant properties of this compound, suggesting its potential role in combating oxidative stress-related diseases. Additionally, the ethyl ester group enhances the compound's solubility and bioavailability, making it a promising candidate for drug delivery systems.

The synthesis of 4H-Thieno[3,2-c][1]benzopyran-2-carboxylic acid, 8-fluoro-, ethyl ester involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the thienobenzopyran skeleton through cyclization reactions and subsequent fluorination to introduce the 8-fluoro substitution. The use of transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, as reported in recent publications.

In terms of applications, this compound has shown potential in the field of optoelectronics due to its unique electronic properties. The thienobenzopyran skeleton contributes to strong absorption in the visible region, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Furthermore, its fluorinated structure enhances stability under harsh conditions, which is crucial for long-term device performance.

Recent advancements in computational chemistry have provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed that the 8-fluoro substitution significantly alters the electronic distribution within the molecule, leading to enhanced reactivity and selectivity in certain chemical transformations. These findings have opened new avenues for its use in catalysis and chemical sensing.

In conclusion, CAS No. 105799-70-0 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers in fields ranging from medicinal chemistry to materials science. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing both academic research and industrial applications.

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